molecular formula C15H15NO3 B1453163 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187164-14-2

3-(2,4-Dimethoxybenzoyl)-4-methylpyridine

Cat. No.: B1453163
CAS No.: 1187164-14-2
M. Wt: 257.28 g/mol
InChI Key: IAYNUPHRUKWZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxybenzoyl)-4-methylpyridine is a pyridine derivative featuring a methyl group at the 4-position of the pyridine ring and a 2,4-dimethoxybenzoyl substituent at the 3-position. The benzoyl group introduces electron-donating methoxy substituents at the 2- and 4-positions of the aromatic ring, which influence the compound’s electronic properties and reactivity. For instance, compounds with methoxybenzoyl substituents are often associated with enhanced solubility and specific biological activities due to their polarity and hydrogen-bonding capabilities .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-5-4-11(18-2)8-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNUPHRUKWZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218591
Record name (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-14-2
Record name (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,4-Dimethoxybenzoyl)-4-methylpyridine, a compound with the molecular formula C14H15N2O3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C14H15N2O3
  • Molecular Weight : 257.28 g/mol

The compound features a pyridine ring substituted with a dimethoxybenzoyl group and a methyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation and pain .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells .
  • Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity against various bacterial strains .

Antiinflammatory Activity

In a study focusing on anti-inflammatory effects, this compound demonstrated significant inhibition of prostaglandin E2 (PGE2) production in human whole blood assays. The IC50 value for this inhibition was reported to be approximately 123 nM, indicating potent activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. It has been identified as a hedgehog signaling pathway inhibitor, which is crucial for the development and progression of several malignancies. In vitro studies have shown that it can suppress the proliferation of cancer cell lines by modulating signaling pathways associated with tumor growth .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated human blood samples, this compound was tested for its ability to reduce TNFα levels. The results indicated that the compound significantly reduced TNFα production compared to untreated controls, showcasing its potential as an anti-inflammatory therapeutic .

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The results revealed that the compound inhibited cell growth in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM. The underlying mechanism was linked to apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Anti-inflammatoryIC50 = 123 nM for PGE2 inhibition
AnticancerInhibits growth in cancer cell lines
AntioxidantExhibits significant antioxidant capacity
AntimicrobialActive against various bacterial strains

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound* ~287 (estimated) 4-CH₃, 3-(2,4-(OCH₃)₂C₆H₃CO) Not reported Medicinal chemistry
4-Methylpyridine 93.13 4-CH₃ 2.4 (liquid) Ligand, solvent
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine 287.3 4-CH₃, 3-(2,3-(OCH₃)₂C₆H₃CO) Not reported Drug intermediate
2-Amino-4-(2-chloro-5-aryl)pyridine 466–545 Cl, NH₂, aryl 268–287 Anticancer research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dimethoxybenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.